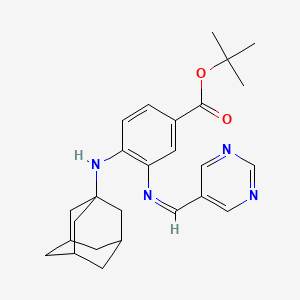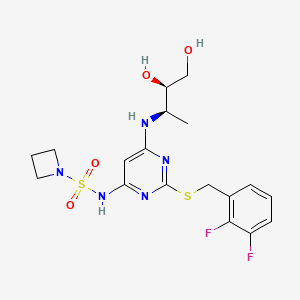
Sulfo DBCO-PEG4-amine
Vue d'ensemble
Description
Sulfo DBCO-PEG4-Amine is a water-soluble carboxyl-reactive building block with an extended PEG spacer arm . It is used to derivatize carboxyl groups or activated esters (e.g., The NHS ester) through a stable amide bond . The hydrophilic sulfonated spacer arm greatly improves the water solubility of DBCO derivatized molecules and provides a long and flexible connection .
Synthesis Analysis
The synthesis of this compound involves the use of activators such as EDC or HATU . These activators enable the reagent to derivatize carboxyl groups or activated esters through a stable amide bond .Molecular Structure Analysis
The molecular formula of this compound is C32H42N4O10S . It has a molecular weight of 674.8 g/mol .Chemical Reactions Analysis
The maleimide group in this compound reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur .Applications De Recherche Scientifique
Bioconjugaison dans le développement thérapeutique
Sulfo DBCO-PEG4-amine : est largement utilisé en bioconjugaison pour fixer des médicaments à des molécules de ciblage comme les anticorps. Cette application est cruciale dans le développement des conjugués anticorps-médicaments (ADC) pour les thérapies anticancéreuses ciblées. Le bras espaceur PEG étendu améliore la solubilité et réduit l'immunogénicité, ce qui en fait un outil précieux dans le développement thérapeutique {svg_1}.
Modification de surface des nanoparticules
Les chercheurs utilisent This compound pour la modification de surface des nanoparticules afin d'améliorer leur biocompatibilité et leur temps de circulation dans la circulation sanguine. Cette modification est essentielle pour les systèmes d'administration de médicaments, garantissant que les agents thérapeutiques atteignent efficacement leurs cibles prévues.
Tests diagnostiques
Dans les tests diagnostiques, This compound est utilisé pour conjuguer des biomarqueurs à des plateformes de détection. Sa solubilité dans l'eau et sa réactivité en font un outil idéal pour créer des tests sensibles et spécifiques pour les marqueurs de maladies, ce qui est vital pour le diagnostic précoce et le suivi du traitement {svg_2}.
Formation d'hydrogel pour l'ingénierie tissulaire
Le composé joue un rôle essentiel dans la formation d'hydrogels aux propriétés réglables pour les applications d'ingénierie tissulaire. Par exemple, il a été utilisé pour créer des hydrogels à base d'hyaluronane thermosensibles pour la prise en charge de l'arthrose, démontrant sa polyvalence en ingénierie biomédicale {svg_3} {svg_4}.
Synthèse de sondes pour l'imagerie
This compound : est également utilisé dans la synthèse de sondes pour des applications d'imagerie. Ces sondes peuvent être conçues pour cibler des tissus spécifiques ou des composants cellulaires, fournissant des informations précieuses sur les processus biologiques et les pathologies des maladies {svg_5}.
Création de biosenseurs
Enfin, le composé est utilisé dans la création de biosenseurs. En fixant des éléments de reconnaissance à des capteurs électroniques ou optiques, les chercheurs peuvent développer des dispositifs qui détectent des substances biologiques avec une spécificité et une sensibilité élevées, ce qui est crucial pour la surveillance clinique et environnementale {svg_6}.
Mécanisme D'action
Target of Action
Sulfo DBCO-PEG4-amine is primarily targeted towards carboxyl-containing molecules or activated esters . The compound is used to derivatize these targets, which means it modifies their chemical structure to create a new compound .
Mode of Action
The compound interacts with its targets in the presence of activators such as EDC or HATU . This interaction results in the formation of a stable amide bond with carboxyl groups or activated esters . The DBCO group in the compound is commonly used for copper-free Click Chemistry reactions .
Biochemical Pathways
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The compound can also be used in the synthesis of antibody-drug conjugates (ADCs), which are antibodies linked to biologically active drugs .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its water solubility . The hydrophilic sulfonated spacer arm of the compound greatly improves its water solubility . This enhanced solubility can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially improving its bioavailability .
Result of Action
The result of the compound’s action is the formation of a stable amide bond with carboxyl groups or activated esters . This leads to the derivatization of these molecules, altering their chemical structure . In the context of PROTACs and ADCs, this can result in the degradation of target proteins or the delivery of biologically active drugs .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to interact with its targets . Additionally, the compound’s water solubility can be affected by the pH and temperature of the environment . These factors can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Sulfo DBCO-PEG4-amine plays a crucial role in biochemical reactions by derivatizing carboxyl groups or activated esters through a stable amide bond. This reaction is facilitated by activators such as EDC or HATU . The compound interacts with various biomolecules, including enzymes and proteins, by forming stable amide bonds with carboxyl-containing molecules. The hydrophilic sulfonated spacer arm enhances the solubility of DBCO-derivatized molecules, allowing for efficient biochemical reactions in aqueous environments .
Cellular Effects
This compound influences various cellular processes by facilitating the derivatization of carboxyl-containing molecules within cells. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying biomolecules involved in these processes. For example, the derivatization of proteins and enzymes with this compound can alter their activity and interactions, leading to changes in cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds with carboxyl-containing molecules. This reaction is facilitated by the presence of activators such as EDC or HATU . The hydrophilic sulfonated spacer arm of this compound enhances the solubility of DBCO-derivatized molecules, allowing for efficient biochemical reactions in aqueous environments. The compound can also participate in copper-free click chemistry reactions, where it reacts with azide-functionalized biomolecules to form stable triazole linkages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C and can be used in various biochemical reactions without significant degradation
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower dosages, the compound can efficiently derivatize carboxyl-containing molecules without causing significant toxicity At higher dosages, there may be threshold effects and potential toxic or adverse effects on cellular function
Metabolic Pathways
This compound is involved in metabolic pathways that include the derivatization of carboxyl-containing molecules. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . The hydrophilic sulfonated spacer arm of this compound enhances its solubility, allowing for efficient participation in metabolic reactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The hydrophilic sulfonated spacer arm enhances the solubility of the compound, allowing it to be efficiently transported and distributed in aqueous environments. The compound’s localization and accumulation within cells can be influenced by its interactions with specific transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is influenced by its hydrophilic sulfonated spacer arm, which enhances its solubility and allows it to be efficiently localized within specific cellular compartments . The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. These localization patterns can affect the activity and function of this compound within cells.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Sulfo DBCO-PEG4-amine involves the reaction of Sulfo DBCO with PEG4-amine.", "Starting Materials": ["Sulfo DBCO", "PEG4-amine", "DMF", "DIC", "HOBt", "DIPEA"], "Reaction": [ "1. Dissolve Sulfo DBCO (1 eq) and PEG4-amine (1.2 eq) in DMF.", "2. Add DIC (1.2 eq) and HOBt (1.2 eq) to the reaction mixture and stir for 30 minutes.", "3. Add DIPEA (2.5 eq) to the reaction mixture and stir for an additional 2 hours at room temperature.", "4. Purify the crude product by column chromatography using a suitable solvent system.", "5. Characterize the final product by NMR, IR, and MS spectroscopy." ] } | |
Numéro CAS |
2055198-05-3 |
Formule moléculaire |
C32H42N4O10S |
Poids moléculaire |
674.77 |
Nom IUPAC |
Sulfo DBCO-PEG4-amine |
InChI |
InChI=1S/C32H42N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,11-24,33H2,(H,34,39)(H,35,37)(H,40,41,42) |
Clé InChI |
STVKRTXHJIWDHK-UHFFFAOYSA-N |
SMILES |
O=C(CCNC(C(S(=O)(O)=O)CNC(CCOCCOCCOCCOCCN)=O)=O)N1CC2=C(C=CC=C2)C#CC3=C1C=CC=C3 |
Apparence |
Solid powder |
Pureté |
>95% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in H2O |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Sulfo DBCO-PEG4-amine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)




![N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide](/img/structure/B610999.png)

![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)
![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)

